molecular formula C29H16O4 B3093505 9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde CAS No. 124575-63-9

9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde

Cat. No.: B3093505
CAS No.: 124575-63-9
M. Wt: 428.4 g/mol
InChI Key: LSYPGFOPUQWATH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

9,9'-spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H16O4/c30-13-17-1-5-21-22-6-2-18(14-31)10-26(22)29(25(21)9-17)27-11-19(15-32)3-7-23(27)24-8-4-20(16-33)12-28(24)29/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYPGFOPUQWATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C3(C4=C2C=CC(=C4)C=O)C5=C(C=CC(=C5)C=O)C6=C3C=C(C=C6)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde typically involves the following steps:

    Formation of the Spirobifluorene Core: This is achieved by coupling two fluorene units at the 9,9’ positions.

    Introduction of Aldehyde Groups: The aldehyde groups are introduced through formylation reactions.

Industrial Production Methods

While specific industrial production methods for 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde is primarily related to its electronic structure. The spiro carbon creates orthogonal planes for the two fluorene units, which helps in maintaining high thermal stability and preventing excimer formation. The aldehyde groups can participate in various chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Substituents Molecular Weight (g/mol) Key Properties & Applications References
9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde (124575-63-9) -CHO at 2,2',7,7' 428.43 UV: 225–328 nm; PL: 390–430 nm; COF synthesis, optoelectronics
7,7'-Dibromo-9,9'-spirobi[fluorene]-2,2'-dicarbaldehyde (864957-75-5) -CHO at 2,2'; -Br at 7,7' 530.21 Enhanced halogen bonding; potential for cross-coupling reactions
9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbonitrile (622011-44-3) -CN at 2,2',7,7' 416.43 Strong electron-withdrawing groups; suited for charge transport in electronic devices
2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene] (1195403-94-1) Pyridyl at 2,2',7,7' 624.73 Coordination sites for metal-organic frameworks (MOFs); catalytic applications
9,9'-Spirobi[9H-fluorene] (159-66-0) None (parent compound) 316.39 High thermal stability (m.p. 202°C); used in OLEDs and dyes

Functional Group-Driven Comparisons

Aldehyde vs. Nitrile Derivatives
  • Electronic Effects : The tetracarbaldehyde’s -CHO groups are moderately electron-withdrawing, enabling reversible imine/amine condensations for COFs . In contrast, the tetracarbonitrile derivative (C≡N) has stronger electron-withdrawing properties, enhancing charge mobility in semiconductors .
  • Reactivity : Aldehydes are more reactive toward nucleophiles (e.g., amines) than nitriles, making the former preferable for dynamic covalent chemistry .
Halogen-Substituted Derivatives
  • The dibromo derivative (864957-75-5) introduces steric bulk and halogen bonding, which can direct crystal packing or facilitate Suzuki-Miyaura cross-coupling for extended π-systems .
Amino vs. Aldehyde Derivatives
  • The tetraphenyl-diamine derivative (848679-59-4) lacks aldehyde reactivity but offers hydrogen-bonding sites (N-H), enhancing solubility and self-assembly in supramolecular chemistry .

Performance in Material Science

Covalent Organic Frameworks (COFs)
  • The tetracarbaldehyde is critical for synthesizing non-interpenetrated 3D COFs via steric hindrance from methoxy groups, achieving high surface areas (~1,500 m²/g) .
  • In contrast, pyridyl or nitrile derivatives may form interpenetrated structures due to reduced steric bulk, limiting porosity .
Optoelectronic Properties
  • Photoluminescence : The tetracarbaldehyde emits at 390–430 nm, while the parent spirobi[fluorene] (159-66-0) lacks such emission due to the absence of conjugated substituents .
  • Charge Transport : Nitrile derivatives exhibit higher electron affinity (EA ≈ 3.5 eV), advantageous for n-type semiconductors .

Thermal and Chemical Stability

  • Thermal Stability : The parent compound (159-66-0) has a melting point of 202°C and boiling point of 474.9°C, outperforming aldehyde derivatives (decompose above 300°C) .
  • Chemical Stability : Brominated derivatives (e.g., 864957-75-5) are more resistant to oxidation but prone to hydrolysis under basic conditions .

Research Findings and Industrial Relevance

  • COF Design : The tetracarbaldehyde’s methoxy-modified analog (TMSFTA) enables pore-size modulation in COFs, critical for gas storage and catalysis .
  • Device Integration : Derivatives with pyridyl or nitrile groups are being tested in perovskite solar cells for enhanced interfacial charge extraction .

Biological Activity

9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and reviews.

  • Chemical Formula : C28H24O4
  • Molecular Weight : 432.49 g/mol
  • CAS Number : 196207-58-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing fluorene structures exhibit significant anticancer properties. For instance, derivatives of fluorene have been studied for their efficacy against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. The presence of specific functional groups in these compounds can enhance their cytotoxicity and selectivity towards cancer cells.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : Studies suggest that fluorene derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Interaction with Biological Targets : The compound may interact with key proteins involved in cell signaling pathways, such as kinases and transcription factors.

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis.

Study 1: Anticancer Efficacy

A study published in MDPI evaluated the cytotoxic effects of various fluorene derivatives on MCF-7 cells. The results indicated that compounds with fluorinated substituents exhibited enhanced potency compared to non-fluorinated analogs. The study highlighted the importance of structural modifications in improving biological activity .

Study 2: Antimicrobial Properties

Research conducted by Tandfonline explored the antimicrobial effects of spirobifluorene derivatives. The study found that specific derivatives showed significant inhibition against E. coli and S. aureus, suggesting potential applications in antibiotic development .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Anticancer (MCF-7)Breast Cancer Cells12.5
Antimicrobial (E. coli)Bacterial Strain15.0
Antimicrobial (S. aureus)Bacterial Strain10.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde
Reactant of Route 2
9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde

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